molecular formula C12H10N2O2 B034755 Ethyl 5-cyanoindole-2-carboxylate CAS No. 105191-13-7

Ethyl 5-cyanoindole-2-carboxylate

Cat. No. B034755
M. Wt: 214.22 g/mol
InChI Key: VZSOXWAHGVEQOT-UHFFFAOYSA-N
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Description

Ethyl 5-cyanoindole-2-carboxylate is a compound of interest in organic chemistry due to its potential applications in various chemical reactions and molecular studies. While specific research on Ethyl 5-cyanoindole-2-carboxylate is limited, insights can be drawn from related compounds in the indole and cyanoindole families.

Synthesis Analysis

  • Synthesis Techniques : Similar compounds, such as Ethyl 5-chloro-3-phenylindole-2-carboxylate, have been synthesized through methods involving acylation and cyclization processes. These methods typically involve intermediate steps and careful control of reaction conditions (Fürstner, Hupperts, & Seidel, 2003).

Molecular Structure Analysis

  • Crystal Structure : The molecular and crystal structures of related compounds have been determined using X-ray diffraction methods. For instance, Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has a monoclinic crystal structure with specific unit cell parameters (Minga, 2005).

Chemical Reactions and Properties

  • Chemical Reactivity : Research on similar compounds, like Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, shows they can undergo reactions such as intramolecular cyclization to form imidazopyrimidine and aminoindole derivatives (Marjani & Khalafy, 2010).
  • Reaction Conditions : Specific conditions, such as the presence of thallium trinitrate, can lead to the rearrangement and transformation of related compounds like Ethyl acylindole-2-carboxylates (Tani et al., 1994).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : It's used in synthesizing new 1,3,4-oxadiazolyl nitroindoles, some with anti-inflammatory activity (Narayana et al., 2005). Another study highlights its role in the synthesis of benzocarbazoloquinones, compounds with potential biological applications (Rajeswaran & Srinivasan, 1994).

  • Chemical Synthesis : It's utilized in the synthesis of anilines and derivatives, fundamental in chemical research (Gassman & Bergen, 2003). Additionally, it serves in synthesizing indoles and related compounds, crucial in various chemical reactions (Murakami et al., 1985).

  • Medicinal Chemistry : Ethyl 5-cyanoindole-2-carboxylate can be transformed into imidazopyrimidine and aminoindole derivatives through intramolecular cyclization, which are significant in medicinal chemistry (Marjani & Khalafy, 2010). Derivatives of this compound have been found to efficiently inhibit human 5-lipoxygenase, a key enzyme in pro-inflammatory leukotrienes biosynthesis (Peduto et al., 2014).

  • Cancer Research : One of its derivatives, Ethyl 2-methyl-2,3-butadienoate, is used in synthesizing compounds for potential treatment of cancers with multiple drug resistance (Das et al., 2009). Additionally, another study found its potent cytotoxic effect on colon cancer cell lines (Mohamed et al., 2020).

  • Fluorescence and Polymer Studies : It's also noted for novel fluorescence properties in certain derivatives (Pusheng, 2009), and in the electropolymerization of 5-cyanoindole leading to the formation of polymeric species (Mackintosh et al., 1995).

  • Antimicrobial Studies : It's an intermediate in chemical reactions with applications in antimicrobial studies (Desai et al., 2019).

Safety And Hazards

The safety information for Ethyl 5-cyanoindole-2-carboxylate includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

ethyl 5-cyano-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSOXWAHGVEQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405796
Record name Ethyl 5-cyanoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyanoindole-2-carboxylate

CAS RN

105191-13-7
Record name Ethyl 5-cyanoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (1 mL) was added to a solution of 5-cyano-1H-indole-2-carboxylic acid (D20) (1.1 g) in ethanol (120 mL) at RT. The resulting solution was heated to reflux and stirred when refluxing for 20 hours. Another portion of thionyl chloride (0.5 mL) was added. The reaction mixture was refluxed for 2 hours. The solvent was evaporated to afford ethyl 5-cyano-1H-indole-2-carboxylate (D21) (0.9 g) as a light green solid. MS (ES): C12H10N2O2 requires 214; found 215.2 (M+H+)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add to 1.2 g 3-(5-cyano-2-nitrophenyl)-2-oxopropionic acid ethyl ester 2 (m=0) in EtOH (40 mL), 10% Pd/C (0.40 g) and stir under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed. Filter the mixture and concentrate the filtrate to afford 1.1 g of crude product. Purify by chromatography on SiO2 eluting with CH2Cl2. Concentrate the desired fractions and vacuum dry the residue over night (40° C.) to provide the title compound (0.5 g) as white crystals, Rf=0.9 (silica gel, 10% MeOH/CH2Cl2).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-cyanoindole-2-carboxylate
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Citations

For This Compound
1
Citations
PM Cowley, J Baker, KI Buchanan, I Carlyle… - Bioorganic & medicinal …, 2011 - Elsevier
… Ethyl 5-cyanoindole-2-carboxylate (4) was benzylated by deprotonation with sodium hydride followed by addition of the appropriate benzyl bromide to afford 5. Hydrolysis gave the acid …
Number of citations: 3 www.sciencedirect.com

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